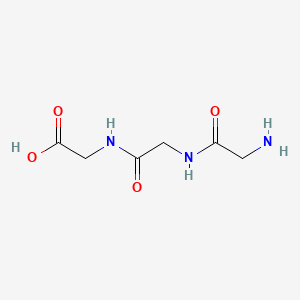

H-Gly-Gly-Gly-OH

描述

Glycylglycylglycine has been reported in Blighia sapida with data available.

Structure

3D Structure

属性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUKSGPZAADMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204140 |

Source

|

| Record name | Glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Glycyl-glycyl-glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

58.5 mg/mL at 25 °C |

Source

|

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

556-33-2 |

Source

|

| Record name | Glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-glycylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVK73ZDQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C |

Source

|

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Gly-Gly-OH: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Gly-OH, also known as Triglycine. It details its chemical and physical properties, structure, and provides in-depth experimental protocols for its synthesis, purification, and characterization. This document is intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research and development.

Chemical Properties and Structure

This compound is a tripeptide composed of three glycine residues linked by peptide bonds.[1] It is a white crystalline powder.[2] Triglycine is often used as a model compound in the study of protein structure and function and has potential research applications in various diseases.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-(2-(2-aminoacetamido)acetamido)acetic acid | N/A |

| Synonyms | Triglycine, Glycylglycylglycine | [2][3] |

| CAS Number | 556-33-2 | [4][5] |

| Chemical Formula | C₆H₁₁N₃O₄ | [4][5] |

| Molecular Weight | 189.17 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 240-250 °C (decomposes) | [5] |

| Solubility | Soluble in water (0.5 M at 20 °C) | [5] |

| pKa₁ (α-COOH) | ~3.05 | [6] |

| pKa₂ (α-NH₃⁺) | ~7.75 | [6] |

| logP | -2.04 | [5] |

Chemical Structure

The chemical structure of this compound consists of three glycine units connected by two peptide bonds. The molecule has a free amino group at the N-terminus and a free carboxyl group at the C-terminus.

References

The Discovery and Enduring Significance of Triglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycine (Gly-Gly-Gly), the simplest of tripeptides, holds a significant position in the annals of biochemical and materials science research. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the dawn of the 20th century, which laid the groundwork for our understanding of proteins as polypeptide chains. This technical guide provides an in-depth exploration of the discovery of triglycine, its historical research significance as a model peptide, and its crucial role in the development of advanced materials. We delve into the early synthetic methodologies, key physicochemical properties, and the evolution of analytical techniques for its characterization. Furthermore, this guide details the profound impact of triglycine sulfate (TGS) in the field of ferroelectrics and infrared detection. While not a direct signaling molecule, triglycine's importance as a fundamental building block and a tool for biophysical studies continues to be relevant in modern research and drug development.

Discovery and Historical Synthesis

The journey of triglycine begins with the foundational work of Hermann Emil Fischer, who in 1901, along with E. Fourneau, reported the synthesis of the first dipeptide, glycylglycine. This seminal achievement provided experimental evidence for the peptide bond theory, which Fischer had proposed to explain the structure of proteins. While a singular publication announcing the first synthesis of triglycine is not readily identifiable, it is evident from Fischer's subsequent work that the synthesis of triglycine and other small oligopeptides was an integral part of his systematic exploration of polypeptides. By 1907, Fischer had successfully synthesized an octadecapeptide, a feat that would have necessitated the mastery of synthesizing shorter peptide chains like triglycine.[1][2]

Early Synthetic Protocols: Solution-Phase Synthesis

The earliest methods for peptide synthesis, including that of triglycine, were conducted entirely in solution. These "solution-phase" methods were laborious, involving the protection of the amino group of one amino acid and the carboxyl group of another, followed by the activation of the free carboxyl group to facilitate peptide bond formation. The process required meticulous purification at each step to remove unreacted starting materials and byproducts.

A representative historical solution-phase synthesis of triglycine would have involved the following conceptual steps:

-

Protection of Glycine: The amino group of one glycine molecule would be protected, for instance, by using the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932.

-

Activation of the Carboxyl Group: The carboxyl group of this N-protected glycine would then be activated, for example, by conversion to an acid chloride or azide.

-

Coupling: The activated, N-protected glycine would be reacted with the free amino group of a second glycine molecule (with its carboxyl group often protected as an ester) to form a protected dipeptide.

-

Deprotection: The N-terminal protecting group of the dipeptide would be removed.

-

Repetition: The process of coupling with another N-protected, activated glycine molecule would be repeated to form the protected tripeptide.

-

Final Deprotection: All protecting groups would be removed to yield triglycine.

References

H-Gly-Gly-Gly-OH: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

H-Gly-Gly-Gly-OH, also known as triglycine, is a simple tripeptide composed of three glycine residues linked by peptide bonds. Despite its straightforward structure, this molecule serves a variety of important functions in biochemical research and development. Its inherent biocompatibility, low toxicity, and versatile chemical nature make it a valuable tool in protein science, drug delivery, and as a model for studying peptide-protein interactions. This technical guide provides an in-depth overview of the core biochemical uses of this compound, complete with quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Core Applications in Biochemistry

Triglycine's utility in the biochemical field is multifaceted, ranging from fundamental protein studies to applications in biotechnology and pharmacology.

Model Compound in Protein Structure and Function Studies

This compound is frequently employed as a model compound to investigate the fundamental principles of protein and peptide structure, folding, and interactions.[1] Its simple, flexible backbone, devoid of bulky side chains, allows researchers to study main-chain interactions without the complexities introduced by larger amino acid residues.

One of the key applications in this area is in protein crystallization . The small and flexible nature of triglycine can aid in the crystallization of proteins by stabilizing flexible regions or by acting as a molecular scaffold, facilitating the formation of well-ordered crystals. A notable example is its use in the crystallographic study of Proteinase K, where triglycine was observed to bind to the substrate recognition site, providing insights into the enzyme's main-chain interactions with its substrates.[2]

Biocompatible Component in Drug Delivery and Biomaterials

The inherent biocompatibility and biodegradability of triglycine make it an attractive component for the development of drug delivery systems and biomaterials. Composed of the naturally occurring amino acid glycine, it is well-tolerated by biological systems and can be broken down into its constituent amino acid, which can then be utilized by the body.

Triglycine can be conjugated to nanoparticles or incorporated into liposomes to enhance their biocompatibility and stability. This surface modification can reduce the immunogenicity of the delivery vehicle and improve its pharmacokinetic profile. While specific quantitative data for triglycine-based systems is emerging, the principles of peptide conjugation to nanocarriers are well-established.

Substrate and Ligand in Enzymatic and Binding Assays

This compound can serve as a substrate for various peptidases, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors. Aminopeptidases, for instance, are known to hydrolyze peptides from the N-terminus, and triglycine can be used to assay their activity. While specific kinetic parameters for triglycine with a wide range of peptidases are not always readily available in comprehensive tables, the methodology for their determination is standard.

Furthermore, the binding of triglycine to proteins can be studied to understand ligand-protein interactions. Although it generally exhibits lower affinity compared to substrates with specific side-chain interactions, these studies provide valuable information on the contribution of the peptide backbone to binding energy.[2]

Quantitative Data Summary

The following tables summarize available quantitative data related to the biochemical applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃O₄ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Table 2: Crystallographic Data of Proteinase K in Complex with this compound

| Parameter | Value | Reference |

| Resolution | 1.4 Å | [2] |

| Space Group | P2₁ | [2] |

| Occupancy Ratio (GGG-A:GGG-B) | 0.56 : 0.44 | [2] |

Table 3: Thermodynamic Parameters of Glycine Binding to the Glycine Receptor

Note: While this data is for glycine, it provides a reference for the type of thermodynamic parameters that can be determined for triglycine-receptor interactions.

| Parameter | Value | Conditions | Reference |

| KD | 3.2 ± 0.8 μM | Purified human glycine receptor | [3] |

| ΔH | -2228 ± 1012 cal/mol | Isothermal Titration Calorimetry | [3] |

| ΔS | 17.7 ± 2.8 cal/mol/K | Isothermal Titration Calorimetry | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Crystallization with this compound (based on the study of Proteinase K)

Objective: To obtain protein crystals in complex with triglycine to study protein-peptide interactions.

Materials:

-

Purified Proteinase K

-

This compound (Triglycine)

-

Crystallization buffer (e.g., specific buffer components from the cited study)

-

Crystallization plates (e.g., 96-well sitting drop plates)

-

Microscopes for crystal visualization

Protocol:

-

Protein Preparation: Dissolve purified Proteinase K in a suitable buffer to a final concentration of 10-20 mg/mL.

-

Ligand Preparation: Prepare a stock solution of this compound in the same buffer as the protein.

-

Crystallization Setup:

-

Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.

-

In a sitting drop, mix 1 µL of the Proteinase K solution with 1 µL of the this compound solution.

-

Add 2 µL of the reservoir solution to the drop.

-

Seal the plate and incubate at a constant temperature (e.g., 20°C).

-

-

Crystal Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

-

Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection.

MTT Assay for Assessing Cytotoxicity

Objective: To evaluate the effect of this compound or triglycine-conjugated nanoparticles on cell viability.

Materials:

-

Target cell line (e.g., a cancer cell line or a normal cell line)

-

Complete cell culture medium

-

This compound solution or triglycine-conjugated nanoparticle suspension

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or the triglycine-conjugated nanoparticles. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][4]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Experimental Workflow: Protein Crystallization with Triglycine

Logical Relationship: Applications of this compound

References

The Fundamental Characteristics of Triglycine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core physicochemical and biological properties of the tripeptide triglycine.

Triglycine (Gly-Gly-Gly), the simplest tripeptide, serves as a fundamental model in biophysical chemistry and has emerging applications in materials science and drug delivery. Its uncomplicated structure, composed of three glycine residues linked by peptide bonds, allows for the focused study of peptide backbone characteristics without the confounding influence of side-chain interactions. This guide provides a comprehensive overview of the core characteristics of triglycine, presenting quantitative data, detailed experimental protocols, and visualizations of its role in biological signaling and experimental workflows.

Physicochemical Properties

The physicochemical properties of triglycine are foundational to its behavior in various experimental and biological systems. Key quantitative data are summarized below.

Table 1: General and Thermodynamic Properties of Triglycine

| Property | Value | Source |

| Molecular Formula | C6H11N3O4 | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 246 °C | [1] |

| Density | 1.47 g/mL at 25°C | [2] |

| logP | -2.68 | [1] |

Table 2: Dissociation Constants (pKa) of Triglycine in Aqueous Solution

| pKa | Value | Corresponding Group | Source |

| pKa1 | 3.18 - 3.23 | C-terminal carboxyl | [1][3] |

| pKa2 | 8.11 - 8.29 | N-terminal amino | [3] |

Table 3: Solubility of Triglycine in Various Solvents at 25.1 °C

| Solvent | Solubility ( g/100g solvent) | Source |

| Water | 5.85 | [1] |

| Aqueous Ethanol (10% v/v) | Not specified | [4] |

| Aqueous Ethanol (20% v/v) | Not specified | [4] |

| Aqueous Ethanol (40% v/v) | Not specified | [4] |

| Aqueous Dioxane (10% v/v) | Not specified | [4] |

| Aqueous Dioxane (20% v/v) | Not specified | [4] |

| Aqueous Guanidine Hydrochloride (1 M) | Not specified | [5] |

| Aqueous Guanidine Hydrochloride (6 M) | Not specified | [5] |

Table 4: Spectroscopic Data for Triglycine

| Spectroscopic Technique | Key Peaks/Shifts and Assignments | Source |

| ¹H NMR (in D₂O) | Chemical shifts are pH-dependent; specific values for CH₂ groups of N-terminal, backbone, and C-terminal residues have been determined. | [3][6] |

| ¹³C NMR (in D₂O) | Chemical shifts are pH-dependent; distinct signals for the Cα and carbonyl carbons of each glycine residue. | [6][7] |

| FTIR (Solid State) | Amide I and Amide II bands are prominent. The NH stretching mode is observed in the 3000-3500 cm⁻¹ region. Specific peak assignments are available for different conformations. | [8][9][10][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of triglycine. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of Triglycine

While solid-phase peptide synthesis is a common method for preparing triglycine, a classical solution-phase approach is also feasible.[12] The hydrothermal synthesis of triglycine has also been investigated.[2]

Solid-Phase Synthesis Workflow

Purification by Recrystallization

Recrystallization is a standard method for purifying crude triglycine.[13][14][15][16][17]

Protocol:

-

Solvent Selection: Determine a suitable solvent system. Water is a common solvent for triglycine. The ideal solvent should dissolve the peptide when hot but have low solubility at cold temperatures.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling solvent to the crude triglycine solid to fully dissolve it.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified triglycine crystals, for instance, in a desiccator under vacuum.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and quantification of triglycine.[18][19][20][21][22]

Example Protocol:

-

Column: Amine-functionalized (NH2) or C18 reverse-phase column.[18][22]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer).[18][22]

-

Detection: UV-Vis detection at a low wavelength (e.g., 190-210 nm) is suitable for detecting the peptide bond.[18][20] Evaporative Light Scattering Detection (ELSD) can also be used.[18][19]

-

Flow Rate: Typically around 1.0 mL/min.[22]

-

Sample Preparation: Dissolve the triglycine sample in the mobile phase or a compatible solvent.

Biological Roles and Signaling

While triglycine itself is not a primary neurotransmitter, its constituent amino acid, glycine, is a key inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[23][24][25] Glycine also acts as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[23][26][27] The study of triglycine provides insights into the fundamental interactions of the peptide backbone, which is relevant to the broader field of neuropeptides and their signaling functions.

Glycinergic Synaptic Transmission

The following diagram illustrates the key components of a glycinergic synapse, where glycine acts as an inhibitory neurotransmitter.

References

- 1. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Croconic Acid Doped Triglycine Sulfate: Crystal Structure, UV-Vis, FTIR, Raman, Photoluminescence Spectroscopy, and Dielectric Properties [mdpi.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Home Page [chem.ualberta.ca]

- 14. LabXchange [labxchange.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. Recrystallization [sites.pitt.edu]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. research.utwente.nl [research.utwente.nl]

- 20. researchgate.net [researchgate.net]

- 21. helixchrom.com [helixchrom.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

- 26. Frontiers | Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia [frontiersin.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to H-Gly-Gly-Gly-OH (Triglycine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Gly-OH, commonly known as Triglycine. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory preparation. This document is intended to serve as a practical resource for professionals engaged in peptide research, biochemistry, and drug development.

Physicochemical and Identification Data

Triglycine is a simple, well-characterized tripeptide composed of three glycine residues linked by peptide bonds.[1] Its defined structure makes it an excellent model compound for studies in peptide and protein chemistry. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid | [2] |

| Synonyms | Triglycine, Glycylglycylglycine, Gly-Gly-Gly | [1][2] |

| Molecular Formula | C₆H₁₁N₃O₄ | [2][3][4] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 556-33-2 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 215-246 °C (decomposes) | [2][4] |

Experimental Protocols

The following sections detail standard laboratory procedures for the chemical synthesis, purification, and analytical characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing Triglycine is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) based solid-phase peptide synthesis (SPPS). This strategy involves building the peptide chain sequentially on a solid polymer support.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin or Wang resin

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 0.1 mmol of 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

To load the first glycine residue, dissolve 5 equivalents of Fmoc-Gly-OH in DCM with DIPEA. Add this solution to the swelled resin and agitate for 1-2 hours.

-

"Cap" any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1) for 30-45 minutes.[5]

-

Wash the resin thoroughly with DCM and DMF.

-

-

Peptide Chain Elongation (Coupling Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus of the glycine.[1] Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation & Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 3 equivalents of a coupling agent (e.g., HBTU/DIPEA or DIC) in DMF.[3]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to form the peptide bond.

-

Wash the resin with DMF and DCM.

-

Repeat this elongation cycle for the third and final glycine residue.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF as described above.

-

Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.[1]

-

-

Cleavage and Precipitation:

-

Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups (not applicable for glycine).[1]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1]

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Preparative RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target Triglycine from synthesis-related impurities.

Materials and Reagents:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

Crude this compound peptide

-

Preparative C18 HPLC column

Methodology:

-

Sample Preparation:

-

HPLC Conditions:

-

Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-

Run a linear gradient to elute the peptide. For Triglycine, a shallow gradient (e.g., 5% to 35% B over 30 minutes) is typically sufficient.

-

Monitor the elution profile using a UV detector at 214-220 nm (for the peptide bond).

-

-

Fraction Collection and Lyophilization:

-

Collect fractions corresponding to the main peak of the target peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the pure fractions, freeze them at -80°C, and lyophilize under high vacuum to obtain the final product as a white, fluffy powder.[4]

-

Characterization and Quality Control

The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.

2.3.1 Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Methodology: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the protonated molecule [M+H]⁺ is approximately 190.08 Da.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and purity of the peptide.

-

Methodology: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O). Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC). The resulting spectra should show characteristic signals for the glycine residues, confirming the sequence and structural integrity.[6]

Visualized Workflows and Structures

Diagrams generated using Graphviz provide clear visual representations of the experimental workflow and molecular structure.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Molecular structure of this compound showing its constituent amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Triglycine in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycine (Gly-Gly-Gly), the simplest tripeptide, holds a significant and multifaceted role in the landscape of peptide chemistry. Its intrinsic properties—flexibility, hydrophilicity, and biocompatibility—make it an invaluable tool in a wide array of applications, from fundamental biochemical studies to the cutting edge of drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of triglycine, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Physicochemical and Structural Properties of Triglycine

Triglycine's utility is fundamentally linked to its well-defined physical, chemical, and structural characteristics. Composed of three glycine residues linked by peptide bonds, its simple structure belies a range of properties that are critical to its function in various chemical and biological systems.

Quantitative Physicochemical Data

A summary of key quantitative data for triglycine is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N₃O₄ | [1] |

| Molecular Weight | 189.17 g/mol | [2] |

| Melting Point | 245-246 °C (decomposition) | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Water Solubility | 58.5 mg/mL at 25 °C | [2] |

| pKa₁ (Carboxyl Group) | 3.23 | [2] |

| pKa₂ (Amino Group) | 7.94 | [2] |

| Specific Rotation ([α]) | Not applicable (achiral) |

Structural Conformation

In its crystalline dihydrate form, triglycine has been shown to adopt a polyproline II (pPII) helical conformation. This left-handed helical structure is stabilized by a network of water molecules and the charged carboxylate group. The pPII conformation is a prevalent secondary structure in unfolded peptides and proteins, making triglycine an excellent model for studying the structure and dynamics of these regions.

Synthesis of Triglycine

The synthesis of triglycine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale, purity requirements, and available resources.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and is suitable for producing larger quantities of triglycine. The general strategy involves the stepwise coupling of protected glycine residues.

This protocol outlines the synthesis of triglycine using Boc-protected glycine and activation with dicyclohexylcarbodiimide (DCC).

Materials:

-

Boc-Gly-OH

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Synthesis of Boc-Gly-Gly-OMe:

-

Dissolve Boc-Gly-OH (1 eq.), Glycine methyl ester hydrochloride (1 eq.), and HOBt (1 eq.) in DCM.

-

Cool the solution to 0°C and add TEA (1 eq.) to neutralize the hydrochloride salt.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise.

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Gly-Gly-OMe.

-

-

Deprotection of Boc-Gly-Gly-OMe:

-

Dissolve Boc-Gly-Gly-OMe in a solution of 50% TFA in DCM.

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure to yield H-Gly-Gly-OMe·TFA.

-

-

Coupling to form Boc-Gly-Gly-Gly-OMe:

-

Repeat the coupling procedure described in step 1, using Boc-Gly-OH and H-Gly-Gly-OMe·TFA.

-

-

Saponification and Final Deprotection:

-

Dissolve the resulting Boc-Gly-Gly-Gly-OMe in methanol and add 1 M NaOH solution.

-

Stir at room temperature for 2-4 hours until the ester hydrolysis is complete.

-

Neutralize the solution with 1 M HCl.

-

Perform the final Boc deprotection with TFA in DCM as described in step 2.

-

Precipitate the crude triglycine by adding cold diethyl ether.

-

Collect the precipitate by filtration and purify by recrystallization from water/ethanol.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the rapid and efficient synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

This protocol details the Fmoc-based solid-phase synthesis of triglycine on a Wang resin.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Glycine #2):

-

In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

Repeat for Glycine #3: Repeat steps 2 and 3 to couple the final glycine residue.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for triglycine.

Purification and Characterization

Purification of synthetic triglycine is crucial to remove by-products and unreacted reagents. The primary methods employed are recrystallization and chromatography.

Experimental Protocol: Purification of Triglycine by Recrystallization

Materials:

-

Crude triglycine

-

Deionized water

-

Ethanol

-

Heating apparatus (hot plate or water bath)

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolve the crude triglycine in a minimal amount of hot deionized water.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the triglycine crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized triglycine should be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic peptide bond and functional group vibrations.

Applications of Triglycine in Peptide Chemistry

Triglycine's unique properties lend it to a variety of important applications in research and drug development.

Model Peptide for Fundamental Studies

Due to its simple and well-defined structure, triglycine is frequently used as a model peptide in a range of biophysical and biochemical studies, including:

-

Peptide Bond Hydrolysis: Investigating the kinetics and mechanisms of peptide bond cleavage under various conditions.

-

Spectroscopic Studies: Serving as a reference compound for calibrating and interpreting spectroscopic data (NMR, FTIR, Raman) of more complex peptides.

-

Self-Assembly: Studying the fundamental principles of peptide self-assembly into higher-order structures.[4]

Bioconjugation and Drug Delivery

Triglycine is widely employed as a flexible and hydrophilic linker in bioconjugation. Its primary role is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, in the formation of Antibody-Drug Conjugates (ADCs).[3]

Role in Antibody-Drug Conjugates (ADCs):

-

Improved Solubility: The hydrophilic nature of the triglycine linker can enhance the aqueous solubility of the ADC, which is often a challenge with hydrophobic drug payloads.

-

Efficient Drug Release: Triglycine linkers can be designed to be cleavable by lysosomal proteases. Upon internalization of the ADC into a target cancer cell, the linker is degraded, releasing the cytotoxic drug in a controlled manner.[3]

-

Reduced Steric Hindrance: The flexible nature of the triglycine spacer can minimize steric hindrance between the antibody and the drug, preserving the binding affinity of the antibody.

Caption: Generalized signaling pathway for an ADC with a triglycine linker.

Conclusion

Triglycine, despite its structural simplicity, is a cornerstone of modern peptide chemistry. Its well-characterized physicochemical properties and versatile applications as a model peptide and a bioconjugation linker underscore its importance in both fundamental research and the development of advanced therapeutics. The detailed protocols and quantitative data provided in this guide aim to empower researchers and drug development professionals to effectively harness the potential of this fundamental tripeptide in their scientific endeavors.

References

- 1. Triglycine (glycyl-glycyl-glycine) BP EP USP CAS 556-33-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triglycine | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 4. journals.iucr.org [journals.iucr.org]

Triglycine as a Model Compound for Protein Studies: An In-depth Technical Guide

Introduction

The immense complexity of proteins, with their thousands of atoms and intricate three-dimensional structures, presents a formidable challenge to researchers seeking to understand their function, dynamics, and interactions. To dissect this complexity, scientists often turn to simplified model systems that capture the essential chemical features of the polypeptide chain. Triglycine (Gly-Gly-Gly), the simplest tripeptide, has emerged as a cornerstone model compound in protein science. Its fundamental structure, consisting of three glycine residues linked by two peptide bonds, provides an unadorned representation of the protein backbone, free from the steric and electronic complexities of amino acid side chains.

This technical guide provides a comprehensive overview of the use of triglycine as a model for protein studies, aimed at researchers, scientists, and drug development professionals. We will explore its physicochemical properties, its application in various experimental techniques, and its role in elucidating fundamental aspects of protein structure, folding, and interactions.

Physicochemical Properties of Triglycine

Triglycine's utility as a model compound is rooted in its well-defined and extensively characterized physicochemical properties. As a zwitterion at physiological pH, it effectively models the charged termini and the polar peptide backbone of proteins. Its high solubility in water facilitates a wide range of solution-based studies.

Table 1: Selected Physicochemical Properties of Triglycine in Aqueous Solution

| Property | Value | Conditions | Reference |

Limiting Apparent Molar Volume (V | 113.5 cm³ mol⁻¹ | 298.15 K | [1] |

| Self-Diffusion Coefficient | ~0.6 x 10⁻⁹ m² s⁻¹ | 298.2 K | [2] |

| C-terminal pKₐ | 3.18 | D₂O | [3] |

| N-terminal pKₐ | 8.29 | D₂O | [3] |

| Activation Energy (Amadori Compound Formation) | 63.48 kJ mol⁻¹ | With Glucose | [4] |

Spectroscopic Characterization: Probing the Peptide Backbone

Spectroscopic techniques are invaluable for studying the structure and dynamics of triglycine, providing insights that can be extrapolated to larger protein systems.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the peptide backbone, particularly the amide bands, which are sensitive to conformation and hydrogen bonding.[5][6] Studies on triglycine in aqueous solution help to assign the vibrational frequencies of the zwitterionic form, providing a benchmark for analyzing the more complex spectra of proteins.[5] For instance, advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can separate the spectral signature of small peptides like glycine from the dominant protein signals in complex biological fluids like blood serum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[8] For triglycine, ¹H NMR is used to study its interactions and conformational changes by monitoring the chemical shifts of its protons.[3] For example, changes in the chemical shifts of the N- and C-terminal protons as a function of pH allow for the precise determination of their pKₐ values.[3] Because glycine has two alpha-protons, it gives a unique signature in NMR spectra that can be used for identification.[9] While triglycine is too small to have a stable secondary structure in solution, NMR relaxation studies can provide detailed information on the dynamics of the peptide backbone, including the coupling of internal bond rotations and the overall tumbling of the molecule.[10]

Structural and Conformational Analysis

X-ray Crystallography

X-ray crystallography provides atomic-resolution information about the solid-state structure of triglycine. Interestingly, in its crystalline dihydrate form, triglycine adopts a polyproline II (pPII) conformation, a left-handed helix that is abundant in the unfolded regions of proteins.[11] This finding is significant as it demonstrates that even a simple peptide can adopt this important secondary structure element, stabilized by a network of water molecules.[11]

Furthermore, triglycine has proven to be a valuable tool in fragment-based drug discovery (FBDD) and for identifying substrate binding sites in enzymes.[12][13] Due to its conformational flexibility, triglycine can effectively probe the main-chain binding preferences of a protein's active site.[12]

Gas-Phase Spectroscopy

Studying triglycine in the gas phase allows researchers to investigate its intrinsic conformational preferences without the influence of a solvent. These studies have shown that in isolation, triglycine can adopt unusual cis-amide bond conformations.[14] The addition of even a single water molecule is sufficient to induce a structural change, favoring the trans conformation that is predominant in aqueous solution.[14] This highlights the critical role of hydration in determining peptide structure.

Triglycine in Protein Folding and Interaction Studies

While triglycine does not undergo cooperative folding like a globular protein, it serves as an excellent model for dissecting the fundamental forces that govern protein stability and interactions.

-

Solvation and Ion Interactions : The thermodynamic properties of triglycine in various aqueous solutions, including those containing different salts, are studied to understand how ions interact with the peptide backbone.[1][15] This is crucial for understanding the Hofmeister effect, where different ions can either stabilize or destabilize protein structures.

-

Denaturation Models : By measuring the properties of triglycine in denaturing agents like urea or guanidinium chloride, researchers can quantify the interactions of these agents with the peptide backbone. This data is essential for interpreting protein denaturation experiments and understanding the energetics of protein unfolding.

-

Modeling Unfolded States : The conformational ensemble of triglycine in solution, often characterized by a preference for the pPII structure, serves as a model for the random coil or unfolded state of proteins.[11][16] Understanding the conformational entropy of glycine-rich sequences is critical for accurately modeling the thermodynamics of protein folding.[17][18]

Key Experimental Protocols

Protocol 1: Co-crystallization of a Protein with Triglycine to Identify a Substrate Binding Site

This protocol is adapted from the methodology used to determine the structure of Proteinase K in complex with triglycine.[12]

-

Protein Preparation : Dissolve the target protein (e.g., Proteinase K) in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0) to a high concentration (e.g., 30 mg/mL).

-

Crystallization : Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein solution with 1 µL of a reservoir solution (e.g., 0.1 M Tris-HCl pH 8.0, 2.0 M ammonium sulfate). Equilibrate against 0.5 mL of the reservoir solution at a constant temperature (e.g., 22 °C). Allow crystals to grow over several days to weeks.

-

Soaking : Prepare a concentrated solution of triglycine (e.g., 0.3 M). Once suitable crystals of the protein have formed, add 2 µL of the triglycine solution directly to the crystallization drop.

-

Incubation : Allow the triglycine to diffuse into the crystal by incubating for a short period (e.g., 30 minutes).

-

Cryo-protection and Data Collection : Transfer the crystal to a cryo-protectant solution (reservoir solution supplemented with a cryo-agent like glycerol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination : Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of the protein. The bound triglycine molecule(s) can be identified in the resulting electron density maps.

Protocol 2: ¹H NMR Spectroscopy for pKₐ Determination in a Model Membrane System

This protocol is based on the study of glycine peptides in Aerosol-OT (AOT) reverse micelles.[3]

-

Sample Preparation : Prepare a series of samples containing a fixed concentration of triglycine in deuterium oxide (D₂O). For the model membrane system, prepare AOT reverse micelles by dissolving the surfactant in a nonpolar solvent (e.g., isooctane) and adding the aqueous triglycine solution to achieve the desired water-to-surfactant molar ratio (w₀).

-

pH Titration : Adjust the pD of each sample across a wide range (e.g., pD 2 to 10) using small additions of DCl and NaOD. Measure the pD accurately using a pH meter calibrated for D₂O.

-

NMR Data Acquisition : Acquire one-dimensional ¹H NMR spectra for each sample at a constant temperature on a high-field NMR spectrometer.

-

Data Processing : Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Chemical Shift Analysis : Identify the proton resonances corresponding to the α-protons adjacent to the N-terminus and C-terminus. Plot the chemical shift (δ) of these specific protons as a function of pD.

-

pKₐ Calculation : Fit the resulting titration curves to the Henderson-Hasselbalch equation to extract the pKₐ values for the N-terminal amino group and the C-terminal carboxyl group. Compare the values obtained in D₂O with those from the reverse micelle system to infer interactions with the model membrane.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of triglycine.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. users.cs.duke.edu [users.cs.duke.edu]

- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. chembites.org [chembites.org]

- 15. ijpda.org [ijpda.org]

- 16. Perplexing cooperative folding and stability of a low-sequence complexity, polyproline 2 protein lacking a hydrophobic core - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

H-Gly-Gly-Gly-OH (Triglycine): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Biological Functions and Significance of the Tripeptide H-Gly-Gly-Gly-OH

Introduction

This compound, also known as triglycine, is a simple tripeptide composed of three glycine units. Its inherent simplicity has made it a valuable tool in various scientific and industrial fields. In biochemical and biophysical research, triglycine often serves as a model peptide for studying fundamental aspects of protein and peptide structure, folding, and interactions. Its well-defined structure allows for the investigation of backbone dynamics and interactions without the complications of side-chain chemistry.

Beyond its role as a model compound, triglycine is utilized in various applications, including as a component in biological buffers, a stabilizer in protein formulations, and an ingredient in the cosmetic and food industries. While there are claims of direct biological functions, such as neurotransmission and antioxidant activity, robust quantitative data supporting these roles for the tripeptide itself are sparse in publicly available literature. Much of the purported bioactivity is inferred from the known functions of its constituent amino acid, glycine.

This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its established applications, indirect evidence of biological activity, and relevant experimental protocols for its synthesis, quantification, and analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in this fundamental peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of triglycine is presented in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₁N₃O₄ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 556-33-2 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Isoelectric Point (pI) | ~5.6 |

Biological Functions and Significance

Model Peptide for Structural and Biophysical Studies

Triglycine's simple, well-defined structure makes it an ideal model for fundamental biophysical and structural studies.

-

Protein-Peptide Interactions: The absence of side chains allows researchers to study the interactions of the peptide backbone with proteins. A notable example is its use in X-ray crystallography to identify the substrate recognition sites of enzymes. In a study with Proteinase K, triglycine was observed to bind to the substrate recognition site in two different conformations, providing insights into the main-chain interactions that can be utilized in fragment-based drug design.

-

Membrane Interactions: Studies using model membrane systems, such as Aerosol-OT (AOT) reverse micelles, have investigated the interaction of triglycine with the membrane interface. These studies have shown that, unlike the single amino acid glycine, triglycine and other short glycine peptides tend to associate between the interface and the bulk water pool of the reverse micelle[1]. This information is valuable for understanding how peptides interact with cellular membranes.

Antioxidant Potential (Indirect Evidence)

Direct quantitative data on the antioxidant capacity of this compound is limited. However, studies on the Maillard reaction products (MRPs) of triglycine with glucose have demonstrated antioxidant activity.

The antioxidant activity of these MRPs was evaluated using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, as well as the ferric reducing/antioxidant power (FRAP) assay[2]. The results indicate that the products formed from the reaction of triglycine with glucose possess radical scavenging and reducing capabilities. It is important to note that this activity is attributed to the MRPs and not to the triglycine peptide itself in its native state.

Table of Antioxidant Activity of Glucose-Triglycine Maillard Reaction Products

| Assay | Activity Metric | Reference |

| ABTS | Radical Scavenging Activity | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |

| DPPH | Radical Scavenging Activity | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |

| FRAP | Ferric Reducing/Antioxidant Power | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |

Putative Neurotransmitter Role (Context from Glycine)

While some sources suggest a role for triglycine as a neurotransmitter, there is a lack of direct evidence in the scientific literature to support this claim, such as receptor binding affinities or in vivo electrophysiological data for the tripeptide. The biological activity of its constituent amino acid, glycine , as a neurotransmitter is well-established. It is crucial to differentiate between the functions of the single amino acid and the tripeptide.

Glycine acts as:

-

An inhibitory neurotransmitter in the brainstem and spinal cord by binding to strychnine-sensitive ionotropic glycine receptors (GlyRs), leading to chloride influx and hyperpolarization of the postsynaptic membrane[3].

-

A co-agonist at N-methyl-D-aspartate (NMDA) receptors in the forebrain, where its binding to the GluN1 subunit is essential for receptor activation by glutamate[3].

The metabolic breakdown of this compound would release glycine, which could then exert these neurotransmitter functions. However, the direct action of the tripeptide on neurotransmitter receptors has not been demonstrated.

Below is a diagram illustrating the signaling pathway of glycine as a co-agonist at the NMDA receptor.

Metabolism and Stability in Biological Systems

The utility of any peptide in a biological context, particularly for therapeutic applications, is heavily dependent on its stability. Peptides are susceptible to degradation by proteases and peptidases present in biological fluids like plasma and serum[4].

-

Enzymatic Degradation: Triglycine can be hydrolyzed by various peptidases, breaking it down into diglycine and glycine, and ultimately to three individual glycine molecules. The rate of this degradation will depend on the specific enzymes present and their concentrations.

-

Strategies for Enhancing Stability: For drug development purposes, the stability of peptides can be enhanced through various strategies, including:

-

N-terminal and C-terminal modifications: Capping the ends of the peptide can protect it from exopeptidases.

-

Amino acid substitution: Replacing L-amino acids with D-amino acids can confer resistance to proteolysis.

-

Cyclization: Creating a cyclic peptide can reduce its susceptibility to enzymatic cleavage.

-

PEGylation: The attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, shielding it from proteases[5].

-

Experimental Protocols

Synthesis of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-SPPS methodologies.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Gly-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the second Fmoc-Gly-OH.

-

Third Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the third Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. Filter to collect the TFA solution.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Dry the crude peptide. Purify the peptide using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of triglycine in plasma. Optimization will be required for specific matrices and instrumentation.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₃-Gly-Gly-Gly)

-

Biological matrix (e.g., plasma)

Protocol:

-

Sample Preparation:

-

To 50 µL of plasma, add the internal standard.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize precursor-to-product ion transitions for both triglycine and the internal standard. For this compound (m/z 190.1), potential product ions would be fragments corresponding to the loss of glycine units.

-

-

-

Quantification: Construct a calibration curve using known concentrations of the triglycine standard and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.

General Protocol for In Vitro Antioxidant Activity Assessment (DPPH/ABTS Assays)

These are general protocols that can be used to assess the radical scavenging activity of this compound.

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the triglycine solution.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Let it stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the triglycine solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound is a versatile tripeptide with well-established roles as a model compound in biophysical and structural studies, and as a component in various industrial applications. Its simplicity and well-defined physicochemical properties make it an invaluable tool for fundamental research.

However, there is a notable gap in the scientific literature regarding direct, quantitative evidence for some of its purported biological functions, such as neurotransmission and potent antioxidant activity. While the biological activities of its constituent amino acid, glycine, are well-characterized, these cannot be directly extrapolated to the tripeptide. The antioxidant activity observed in Maillard reaction products of triglycine is an indirect measure and does not reflect the intrinsic capacity of the peptide itself.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data highlights a need for further investigation into the direct biological effects of this compound. Future research should focus on:

-

Quantitative Bioactivity Assays: Performing rigorous in vitro and in vivo studies to quantify the antioxidant and potential neurotransmitter activities of triglycine, including determining IC50 and Kd values.

-

Signaling Pathway Analysis: Utilizing proteomic and other systems biology approaches to identify if this compound directly modulates any intracellular signaling pathways.

-

Metabolic and Pharmacokinetic Studies: Characterizing the metabolic fate and pharmacokinetic profile of triglycine to understand its stability and the bioavailability of its potential breakdown products in vivo.

A more thorough understanding of the biological functions of this compound will not only clarify its role in biological systems but may also open up new avenues for its application in drug development and therapeutics.

References

An In-depth Technical Guide to Triglycine Synthesis: Pathways and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for triglycine (Gly-Gly-Gly), a simple tripeptide of significant interest in various scientific and pharmaceutical contexts. The guide details the starting materials, reaction conditions, and experimental protocols for the most common chemical and biotechnological synthesis methods. Quantitative data is summarized in structured tables for comparative analysis, and key workflows and reaction pathways are visualized using Graphviz diagrams.